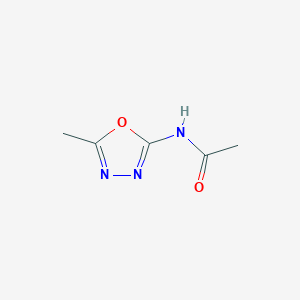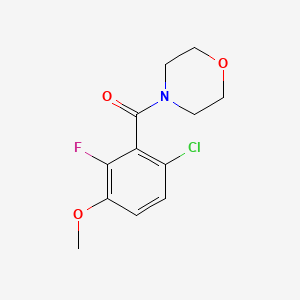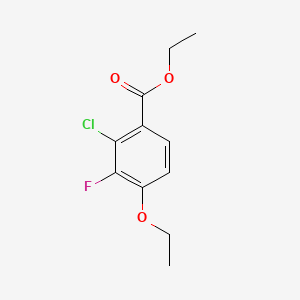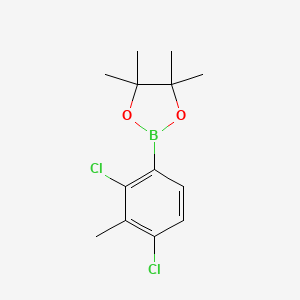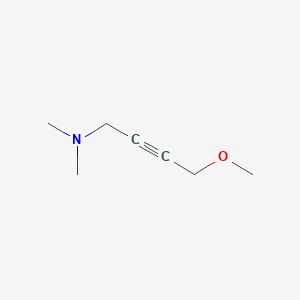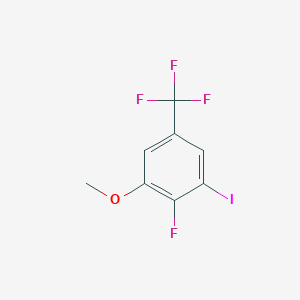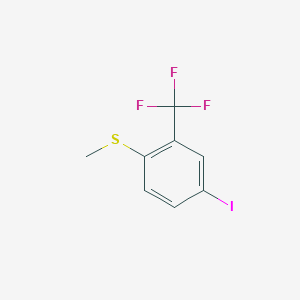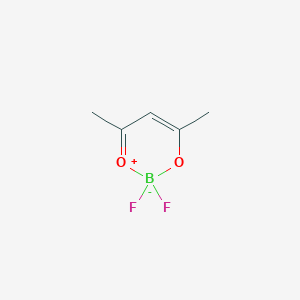
2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide is a boron-containing compound known for its unique chemical structure and properties. This compound is part of the dioxaborinine family, which is characterized by the presence of boron atoms within a heterocyclic ring. The presence of fluorine atoms and methyl groups further enhances its reactivity and stability, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide typically involves the reaction of pentane-2,4-dione with boron trifluoride etherate (BF3·OEt2) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a dry solvent like dichloromethane (CH2Cl2) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Complex Formation: It can form complexes with metals and other organic molecules, enhancing its utility in catalysis and material science.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorine-substituted derivatives, while oxidation reactions can produce boronic acids or esters.
科学的研究の応用
2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the development of fluorescent dyes and probes for biological imaging.
作用機序
The mechanism of action of 2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide involves its ability to interact with various molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in chemical reactions. Additionally, the presence of fluorine atoms enhances its electron-withdrawing properties, influencing its reactivity and interaction with other molecules .
類似化合物との比較
Similar Compounds
- 2,2-Difluoro-4,6-di-p-tolyl-2H-1,3,2-dioxaborinine
- 2,2-Difluoro-4,6-dimethyl-2H-1λ3,3,2λ4-dioxaborinine
- Difluoro {2- [1- (3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole}boron
Uniqueness
2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide stands out due to its specific substitution pattern and the presence of both fluorine and methyl groups. These features contribute to its unique reactivity and stability, making it a valuable compound in various applications compared to its analogs .
特性
CAS番号 |
15390-25-7 |
|---|---|
分子式 |
C5H7BF2O2 |
分子量 |
147.92 g/mol |
IUPAC名 |
2,2-difluoro-4,6-dimethyl-1-oxa-3-oxonia-2-boranuidacyclohexa-3,5-diene |
InChI |
InChI=1S/C5H7BF2O2/c1-4-3-5(2)10-6(7,8)9-4/h3H,1-2H3 |
InChIキー |
UAEGSWGMLVSQPF-UHFFFAOYSA-N |
正規SMILES |
[B-]1(OC(=CC(=[O+]1)C)C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


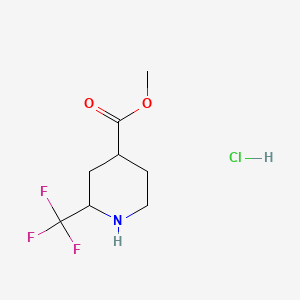
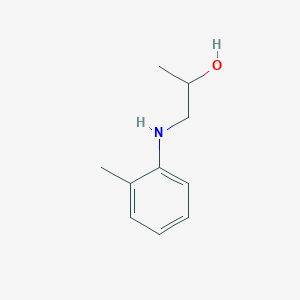
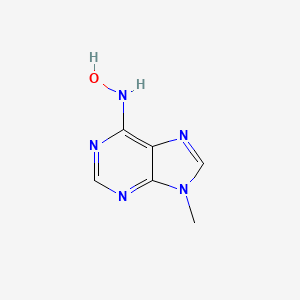

![4-[2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14021380.png)
![6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo-](/img/structure/B14021383.png)
